Cas no 3767-59-7 (Benzoxazole,2-[4-[2-(2-benzoxazolyl)ethenyl]phenyl]-5-methyl-)

Benzoxazole,2-[4-[2-(2-benzoxazolyl)ethenyl]phenyl]-5-methyl- structure
3767-59-7 structure
Product Name:Benzoxazole,2-[4-[2-(2-benzoxazolyl)ethenyl]phenyl]-5-methyl-
CAS No:3767-59-7
MF:C23H16N2O2
MW:352.385345458984
CID:320015
PubChem ID:6437308
Update Time:2025-04-19

Benzoxazole,2-[4-[2-(2-benzoxazolyl)ethenyl]phenyl]-5-methyl- Chemical and Physical Properties

Names and Identifiers

    • Benzoxazole,2-[4-[2-(2-benzoxazolyl)ethenyl]phenyl]-5-methyl-
    • 2-[4-[2-(1,3-benzoxazol-2-yl)ethenyl]phenyl]-5-methyl-1,3-benzoxazole
    • 2-(4-(2-(Benzoxazol-2-yl)vinyl)phenyl)-5-methylbenzoxazole
    • 2-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}-5-methyl-1,3-benzoxazole
    • NS00045869
    • 2-[4-[2-(BENZOXAZOL-2-YL)VINYL]PHENYL]-5-METHYLBENZOXAZOLE
    • 3767-59-7
    • EINECS 223-190-9
    • Inchi: 1S/C23H16N2O2/c1-15-6-12-21-19(14-15)25-23(27-21)17-10-7-16(8-11-17)9-13-22-24-18-4-2-3-5-20(18)26-22/h2-14H,1H3/b13-9+
    • InChI Key: DVYLUICLRMFHRU-UKTHLTGXSA-N
    • SMILES: O1C(C2C=CC(/C=C/C3=NC4C=CC=CC=4O3)=CC=2)=NC2C=C(C)C=CC1=2

Computed Properties

  • Exact Mass: 352.12128
  • Monoisotopic Mass: 352.121177757g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 3
  • Complexity: 531
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.9
  • Topological Polar Surface Area: 52.1Ų

Experimental Properties

  • PSA: 52.06
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